molecular formula C11H25N3 B1523159 [2-(Dimethylamino)ethyl][(1-ethylpyrrolidin-2-yl)methyl]amine CAS No. 1021241-95-1

[2-(Dimethylamino)ethyl][(1-ethylpyrrolidin-2-yl)methyl]amine

Cat. No. B1523159
M. Wt: 199.34 g/mol
InChI Key: ZMVVDZONFGZUNP-UHFFFAOYSA-N
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Description

“[2-(Dimethylamino)ethyl][(1-ethylpyrrolidin-2-yl)methyl]amine” is an organic compound with the CAS Number: 1021241-95-1 . It is commonly used in scientific research and industry due to its unique chemical and physical properties.


Molecular Structure Analysis

The IUPAC name of this compound is N1- [ (1-ethyl-2-pyrrolidinyl)methyl]-N~2~,N~2~-dimethyl-1,2-ethanediamine . The InChI code is 1S/C11H25N3/c1-4-14-8-5-6-11 (14)10-12-7-9-13 (2)3/h11-12H,4-10H2,1-3H3 . The molecular weight is 199.34 .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature .

Scientific Research Applications

Polymer Chemistry and Materials Science

Selective Quaternization of Diblock Copolymers : Research by Bütün, Armes, and Billingham (2001) focuses on the selective quaternization of 2-(dimethylamino)ethyl methacrylate (DMA) residues in tertiary amine methacrylate diblock copolymers. This process yields novel cationic diblock copolymers exhibiting reversible pH-, salt-, and temperature-induced micellization in aqueous media, demonstrating significant potential for responsive material applications Selective Quaternization of 2-(Dimethylamino)ethyl Methacrylate Residues in Tertiary Amine Methacrylate Diblock Copolymers.

Fluorescent Probes for CO2 Detection : Wang et al. (2015) developed novel fluorescent probes based on the 1,2,5-triphenylpyrrole core containing tertiary amine moieties for the quantitative detection of low levels of CO2. This work demonstrates the compound's application in developing novel methods for the selective, real-time, and quantitative detection of CO2, which is essential for biological and medical applications A fluorescent probe with an aggregation-enhanced emission feature for real-time monitoring of low carbon dioxide levels.

Environmental Technology

Synthesis of Amines for CO2 Capture : Singto et al. (2016) focused on synthesizing new tertiary amines with variations in alkyl chain length and the presence of hydroxyl groups to enhance carbon dioxide capture performance. The study evaluates the effect of chemical structure on equilibrium solubility, cyclic capacity, kinetics of absorption and regeneration, and heats of absorption and regeneration of CO2. This research highlights the potential of using synthesized amines for improved post-combustion CO2 capture processes Synthesis of new amines for enhanced carbon dioxide (CO2) capture performance: The effect of chemical structure on equilibrium solubility, cyclic capacity, kinetics of absorption and regeneration, and heats of absorption and regeneration.

Safety And Hazards

The compound is classified as dangerous with the signal word “Danger” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It has the hazard statement H314, indicating that it causes severe skin burns and eye damage . Precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, P501 .

properties

IUPAC Name

N-[(1-ethylpyrrolidin-2-yl)methyl]-N',N'-dimethylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H25N3/c1-4-14-8-5-6-11(14)10-12-7-9-13(2)3/h11-12H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMVVDZONFGZUNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC1CNCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H25N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(Dimethylamino)ethyl][(1-ethylpyrrolidin-2-yl)methyl]amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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